

In Vitro Stability of Ester-C®: A Technical Guide

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Compound of Interest

Compound Name: *Ester C*

Cat. No.: *B1168882*

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Introduction

Ester-C®, a patented form of vitamin C, is a well-known dietary supplement that primarily contains calcium ascorbate. Unlike ascorbic acid, Ester-C® is marketed as a non-acidic form of vitamin C that may be gentler on the stomach.^[1] A key aspect of its utility in various formulations is its stability. This technical guide provides an in-depth overview of the in vitro stability of Ester-C® and its primary component, calcium ascorbate, under various conditions. The information is compiled from a review of publicly available scientific literature.

Data on the Stability of Vitamin C Forms

The stability of vitamin C is crucial for its efficacy and shelf-life in formulations. Factors such as temperature, pH, humidity, and the presence of oxidizing agents can significantly impact its degradation.^{[2][3]} The following tables summarize quantitative data from various in vitro studies on the stability of different forms of vitamin C, including calcium ascorbate, the main constituent of Ester-C®.

Form of Vitamin C	Storage Condition	Duration	Remaining Vitamin C (%)	Reference
Ascorbic Acid	25°C, below deliquescence RH	12 weeks	Not specified, but more stable	[4][5]
Sodium Ascorbate	25°C, below deliquescence RH	12 weeks	Not specified, but less stable	[4][5]
Calcium Ascorbate	25°C, below deliquescence RH	12 weeks	Not specified, but less stable	[4][5]
Ascorbic Acid	25°C, above deliquescence RH	12 weeks	Significant degradation	[4][5]
Sodium Ascorbate	25°C, above deliquescence RH	12 weeks	Significant degradation	[4][5]
Calcium Ascorbate	25°C, above deliquescence RH	12 weeks	Significant degradation	[4][5]

Table 1: Effect of Relative Humidity (RH) on the Stability of Different Forms of Vitamin C at 25°C.[4][5]

Form of Vitamin C	Temperature	Initial Moisture Content (mol water/mol solid)	Observation	Reference
Ascorbic Acid	22-35°C	Not specified	No significant instability	[6]
Ascorbic Acid	40-60°C	Not specified	Greater chemical instability	[2][6]
Ascorbic Acid	< 50°C	0-15	No significant differences in chemical stability	[2]
Ascorbic Acid	< 50°C	29 and 50	Significantly reduced chemical stability	[2]

Table 2: Effect of Temperature and Initial Moisture Content on the Chemical Stability of Ascorbic Acid.[2][6]

Formulation	Storage Temperature	Duration	Vitamin C Retention (%)	Reference
Ascorbic Acid in Guava Juice	25°C	7 days	76.6%	[7]
Ascorbic Acid in Guava Juice	35°C	7 days	43.6%	[7]
Ascorbic Acid in Orange Juice (Pasteurized)	Not specified	Post-pasteurization	82-92%	[7]

Table 3: Stability of Ascorbic Acid in Juice Formulations.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of experimental protocols used in some of the key studies cited.

Determination of Chemical Stability with HPLC

A common method for assessing the stability of vitamin C is High-Performance Liquid Chromatography (HPLC).

- Instrumentation: Agilent 1100 series HPLC system with a UV detector.
- Column: 3.9 mm × 100 mm (3.5-µm particle size) Xterra RP-C18 column.
- Mobile Phase: Isocratic elution with 0.025% trifluoroacetic acid (TFA) in polished water (pH 2.6).
- Flow Rate: 0.8 mL per minute.
- Detection: UV detection at 240 nm.
- Injection Volume: 20 µL.
- Quantification: Based on multilevel calibration curves constructed with ascorbic acid standards.[\[4\]](#)[\[5\]](#)

In Vitro Release Kinetics of Calcium Ascorbate

This protocol was used to determine the release of ascorbic acid from a novel surface-engineered liposomal formulation of calcium ascorbate.

- Apparatus: Dissolution flask.
- Medium: 500 mL of water containing 1.6 mmol of disodium salt of EDTA (ethylenediamine tetraacetic acid) at pH 2.0 (adjusted with 0.1 M HCl) and pH 6.8 (adjusted with phosphate buffer).
- Sample Size: 500 mg of the formulation.
- Agitation: 100 rpm.

- Sampling: 1 mL of the solution was withdrawn at regular intervals (0, 1, 2, 4, 6, and 8 hours) and diluted to 100 mL with water.
- Analysis: Ascorbate content was analyzed by an HPLC method.[8]

Visualizations

Degradation Pathway of Ascorbic Acid

The degradation of ascorbic acid is a complex process that can occur through both oxidative and non-oxidative pathways. The following diagram illustrates a simplified oxidative degradation pathway.

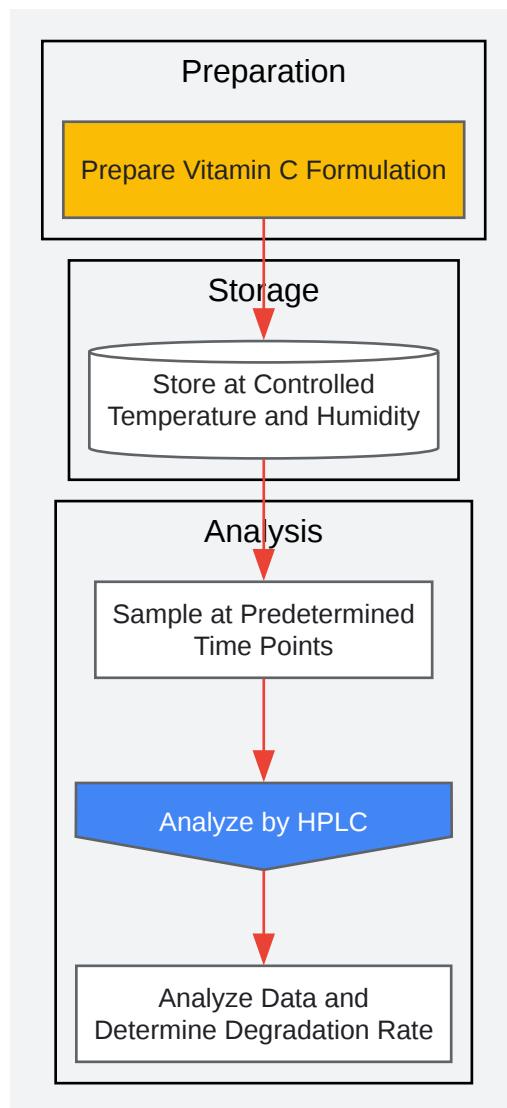


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Caption: Simplified oxidative degradation pathway of ascorbic acid.

Experimental Workflow for In Vitro Stability Testing

The following diagram outlines a general workflow for conducting in vitro stability studies of a vitamin C formulation.



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